(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVRZIGZRBKNT-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Z 3 1h Benzimidazol 2 Yl Prop 2 Enamide
Strategic Development of Synthetic Routes to the Core Structure
The foundational strategy for synthesizing the benzimidazole (B57391) core typically involves the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. The most common and historically significant method is the Phillips-Ladenburg synthesis, where o-phenylenediamine reacts with a carboxylic acid or its derivative under acidic conditions and heat. tandfonline.com This general approach can be adapted by selecting a carboxylic acid that either contains the desired side chain or a functional group that can be elaborated into it post-cyclization.
Modern synthetic chemistry often favors multicomponent reactions (MCRs) and one-pot condensation procedures for their efficiency and atom economy. wikipedia.org The synthesis of benzimidazole derivatives is well-suited to these methods. A primary route involves the condensation of o-phenylenediamines with aldehydes, a reaction that can be catalyzed by various reagents under diverse conditions. tandfonline.com For instance, reacting o-phenylenediamine with an appropriate aldehyde in the presence of an oxidant or catalyst can yield the 2-substituted benzimidazole directly. tandfonline.com
Numerous catalysts have been developed to facilitate this transformation under milder and more environmentally friendly conditions. These include Lewis acids, Brønsted acids, and various metal catalysts. tandfonline.comnih.gov For example, zinc triflate has been shown to be an efficient catalyst for the condensation of o-phenylenediamines with substituted aldehydes in ethanol (B145695) at reflux temperature. sphinxsai.com Similarly, iron-catalyzed one-pot, three-component reactions have been developed, showcasing a greener approach to benzimidazole synthesis. mdpi.com
| Reaction Type | Reactants | Conditions | Key Features |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | Acid catalyst (e.g., PPA, HCl), Heat | Traditional, robust method. |
| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Oxidant (e.g., H₂O₂), Catalyst | Wide substrate scope, milder options available. tandfonline.com |
| Multicomponent Reaction | Aryl amine, Aldehyde, Azide | Copper catalyst | High efficiency, builds diversity in one pot. |
A plausible and controllable route to (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide involves a multi-step sequence where the benzimidazole core is functionalized. A key intermediate in such a strategy would be benzimidazole-2-carboxaldehyde. This aldehyde can then undergo an olefination reaction to install the prop-2-ene backbone.
The final amide functionality is typically installed via a nucleophilic acyl substitution reaction. This involves converting a precursor, such as (Z)-3-(1H-benzimidazol-2-yl)propenoic acid, into a more reactive acyl derivative (e.g., an acyl chloride or an activated ester). This intermediate is then treated with ammonia (B1221849) or an ammonia equivalent, which acts as the nucleophile to displace the leaving group and form the stable amide bond. This is a classic and reliable method for amide bond formation. chemmethod.com
While less direct for this specific target, the Michael addition is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. arkat-usa.org In the context of benzimidazole synthesis, an aza-Michael addition, where a nitrogen nucleophile adds to an activated alkene, can be employed. dtic.mil Theoretically, a strategy could involve the addition of a benzimidazole nitrogen to an activated alkyne propiolamide, though controlling regioselectivity and subsequent steps could be challenging.
Stereoselective Synthesis of the (Z)-Configuration
Achieving the desired (Z)-geometry of the double bond is a critical challenge. Standard olefination reactions often favor the thermodynamically more stable (E)-isomer. Therefore, specific stereoselective methods must be employed.
The Wittig reaction is a powerful tool for alkene synthesis. iitk.ac.inmasterorganicchemistry.com The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used. Wittig reactions involving non-stabilized or semi-stabilized ylides (where the group attached to the carbanion is alkyl or aryl) typically proceed through a kinetically controlled pathway that favors the formation of the (Z)-alkene. youtube.com Thus, reacting benzimidazole-2-carboxaldehyde with a suitable non-stabilized phosphorus ylide could provide the desired (Z)-isomer.
Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction , which uses phosphonate (B1237965) carbanions, generally yields (E)-alkenes. wikipedia.orgyoutube.com However, a key variation known as the Still-Gennari modification allows for high (Z)-selectivity. nrochemistry.comyoutube.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. The increased acidity of the phosphonate and the electronic properties of the substituents alter the reaction pathway to strongly favor the (Z)-olefin product. nrochemistry.comyoutube.comjst.go.jp
| Olefination Method | Reagents | Typical Selectivity | Mechanism Notes |
| Wittig Reaction | Aldehyde, Non-stabilized phosphorus ylide | (Z)-selective | Proceeds via a kinetically controlled, early transition state leading to a cis-oxaphosphetane. youtube.com |
| Horner-Wadsworth-Emmons | Aldehyde, Standard phosphonate ester (e.g., (EtO)₂P(O)CH₂R) | (E)-selective | Thermodynamically controlled, favors the more stable trans-alkene. wikipedia.org |
| Still-Gennari (HWE Mod.) | Aldehyde, Phosphonate with EWGs (e.g., (CF₃CH₂O)₂P(O)CH₂R) | (Z)-selective | Electron-withdrawing groups accelerate elimination from the erythro-intermediate. nrochemistry.comyoutube.com |
Contemporary Synthetic Enhancements and Green Chemistry Principles
Modern organic synthesis emphasizes the incorporation of green chemistry principles to reduce environmental impact. chemmethod.com These principles include preventing waste, using less hazardous chemical syntheses, employing safer solvents and auxiliaries, and increasing energy efficiency. sphinxsai.com In benzimidazole synthesis, this has led to the development of protocols that utilize water or polyethylene (B3416737) glycol (PEG) as green solvents, employ recyclable catalysts, or proceed under solvent-free conditions, such as mechanical grinding. tandfonline.comchemmethod.com For example, the condensation of o-phenylenediamine and an aldehyde can be achieved by grinding with acetic acid in a mortar and pestle, a method that is solvent-free, fast, and efficient. tandfonline.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rjptonline.org Compared to conventional heating, microwave irradiation offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. tandfonline.comarkat-usa.org The synthesis of benzimidazoles is particularly amenable to this technology. Numerous reports describe the microwave-assisted condensation of o-phenylenediamines with aldehydes or other precursors, often under solvent-free conditions or with a minimal amount of a high-boiling solvent. mdpi.compreprints.org One study highlighted a catalyst-free, microwave-assisted method that produced benzimidazole derivatives in 5 to 10 minutes with yields ranging from 94% to 98%. eurekaselect.com
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | 60 - 120 min | 61% - 90% | mdpi.compreprints.org |
| Microwave Irradiation | 5 - 10 min | 96% - 99% | mdpi.compreprints.orgeurekaselect.com |
Methodological Aspects of Isolation and Purification for Research Integrity
Ensuring the purity and structural integrity of the final this compound product is paramount for any subsequent research. The purification process typically begins after the reaction work-up, which often involves neutralizing the reaction mixture to precipitate the crude benzimidazole product. dtic.milyoutube.com
Recrystallization is a common and effective method for purifying solid benzimidazole derivatives. nih.gov The crude product is dissolved in a minimum amount of a suitable hot solvent, from which it crystallizes upon cooling, leaving impurities behind in the mother liquor. sciencemadness.org A common solvent system for benzimidazoles is a mixture of ethanol and water. tandfonline.comnih.gov
For more challenging separations or to achieve very high purity, column chromatography is employed. nih.gov Silica gel is a standard stationary phase for the purification of benzimidazole derivatives. nih.govgoogle.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation of the target compound from byproducts and unreacted starting materials. nih.govgoogle.com The progress of the purification can be monitored by Thin Layer Chromatography (TLC). nih.gov
Elucidation of Molecular Structure and Conformational Dynamics in Research
Advanced Spectroscopic Techniques for Structural Confirmation in Research Contexts
The precise molecular structure of novel compounds is fundamental to all further research. In the case of benzimidazole (B57391) derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation. While specific experimental data for (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide is not extensively published, the analysis of related benzimidazole structures provides a strong framework for predicting its spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For benzimidazole derivatives, the aromatic protons of the benzimidazole ring typically appear in the downfield region of the ¹H NMR spectrum, often between 7.0 and 8.0 ppm. The protons of the prop-2-enamide side chain would exhibit characteristic shifts and coupling constants depending on their chemical environment and stereochemistry. In the (Z)-isomer, the vinyl protons would show a specific coupling constant, which is typically smaller than that of the corresponding (E)-isomer. The amide protons would likely appear as a broad singlet. In ¹³C NMR, the carbonyl carbon of the amide group would be a key diagnostic signal, typically resonating around 160-170 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the benzimidazole ring and the amide group would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group would give a strong absorption band around 1650-1680 cm⁻¹. The C=C stretching of the alkene and the C=N stretching of the imidazole (B134444) ring would also produce characteristic peaks in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve cleavage of the side chain, providing further evidence for the proposed structure.
| Spectroscopic Data for a Related Benzimidazole Derivative | |
| Technique | Observed Peaks/Shifts |
| ¹H NMR (CDCl₃, ppm) | 7.71–7.02 (m, 4H, Ar-H), 4.88 (s, 2H, NH₂), 4.71 (s, 2H, CH₂), 2.43 (s, 1H, CH) |
| IR (cm⁻¹) | N-H stretch: ~3300, C=O stretch: ~1670, C=C stretch: ~1620 |
| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to the molecular formula |
Note: The data presented in the table is for a related benzimidazole derivative, 1-prop-2-ynyl-1H-benzimidazol-2-amine, and is used here for illustrative purposes to indicate the expected regions for key functional groups.
Molecular Design, Structure Activity Relationship Sar Studies, and Analog Development
Rational Design Principles for Modulating Benzimidazole-Prop-2-enamide Molecular Activity
The rational design of benzimidazole-prop-2-enamide derivatives is guided by established principles of medicinal chemistry, aiming to enhance their therapeutic potential. A key strategy involves the hybridization of the benzimidazole (B57391) core with other pharmacologically active moieties to create novel compounds with potentially synergistic or multi-target activities. researchgate.netfrontiersin.org This approach is based on the understanding that the benzimidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with various biological targets. researchgate.net
Structure-based drug design is a powerful tool in this process. By utilizing the three-dimensional structures of target proteins, researchers can design inhibitors that fit precisely into the active site. For instance, in the design of Pin1 inhibitors, the benzimidazole scaffold was chosen to occupy the prolyl pocket of the enzyme. mdpi.com This was complemented by the addition of a flexible hydrophobic side chain to interact with an adjacent shallow hydrophobic region, demonstrating a clear rationale for the designed molecule's intended binding mode. mdpi.com
Furthermore, the concept of isosteric replacement is often employed. Given that benzimidazole is a structural isostere of natural compounds like indole (B1671886) and purine, its derivatives are expected to show good affinity for a variety of receptors. frontiersin.org This principle underpins the design of new derivatives with anticipated biological activities.
Systematic Structural Modifications of the Benzimidazole Ring System
Systematic modifications of the benzimidazole ring are crucial for optimizing the pharmacological profile of these compounds. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus significantly influence their biological activity. nih.govnih.govnih.gov
N-1 Position: The introduction of various substituents at the N-1 position can enhance the chemotherapeutic activity of benzimidazole derivatives. nih.gov This position is often targeted for attaching different groups, such as benzyl (B1604629) groups, to modulate the compound's properties. nih.gov
C-2 Position: The C-2 position is another critical site for modification. For example, substituting the C-2 position with phenyl groups has been shown to improve the pharmacological activity of some benzimidazole compounds. researchgate.net The nature of the substituent at this position can dictate the mechanism of action and the specific target interaction. nih.govnih.gov
C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the benzene (B151609) ring component also play a significant role in determining the biological effects. nih.govnih.govnih.gov The electronic properties and steric bulk of substituents at these positions can influence binding affinity and selectivity for the target receptor.
The following table summarizes the key positions on the benzimidazole ring that are often targeted for structural modifications to influence biological activity.
| Position | Importance in SAR | Example of Modification's Influence |
| N-1 | High | Introduction of substituents can enhance chemotherapeutic activity. nih.gov |
| C-2 | High | Phenyl substitutions can improve pharmacological activity. researchgate.net |
| C-5 | Moderate | Substitutions can influence binding affinity and selectivity. nih.govnih.govnih.gov |
| C-6 | Moderate | Substitutions can influence binding affinity and selectivity. nih.govnih.govnih.gov |
Investigation of Substituent Effects on the Prop-2-enamide Moiety
Research on related structures, such as 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids, which share a similar acrylic acid side chain, has shown that modifications to this part of the molecule are synthetically feasible. researchgate.net For instance, the esterification of the carboxylic acid group can be readily achieved, allowing for the preparation of a variety of esters with potentially different biological activities. researchgate.net Furthermore, these esters can undergo aminolysis and hydrazinolysis, providing routes to a diverse range of amide and hydrazide derivatives. researchgate.net
Deconvolution of Key Pharmacophoric Elements and Their Spatial Arrangement
Pharmacophore modeling is an essential computational technique used to identify the key structural features of a molecule that are responsible for its biological activity. dovepress.com A pharmacophore model consists of a 3D arrangement of essential features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dovepress.comresearchgate.net
For benzimidazole derivatives, pharmacophore models have been successfully developed to understand their interaction with various targets. For example, a pharmacophore model for farnesoid X receptor (FXR) agonists based on a series of benzimidazole compounds identified a hypothesis (HHHRR) consisting of three hydrophobic features and two aromatic rings as being crucial for activity. researchgate.net
The deconvolution of the key pharmacophoric elements of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide would involve identifying:
The hydrogen bond donor/acceptor capabilities of the benzimidazole N-H and the amide N-H.
The aromatic and hydrophobic nature of the benzimidazole ring system.
The hydrogen bond acceptor properties of the amide carbonyl group.
The potential for the alkene to participate in π-π stacking or other interactions.
The specific spatial arrangement of these elements, dictated by the (Z)-configuration of the prop-2-enamide linker, is critical for its interaction with a specific biological target. Molecular docking studies can further elucidate how these pharmacophoric features align within the binding site of a receptor, providing a detailed picture of the binding mode. researchgate.net
The table below outlines the key pharmacophoric features generally considered in the analysis of benzimidazole-based compounds.
| Pharmacophoric Feature | Potential Role in Molecular Interaction |
| Hydrogen Bond Donor | Interaction with acceptor groups on the target protein. researchgate.net |
| Hydrogen Bond Acceptor | Interaction with donor groups on the target protein. researchgate.net |
| Aromatic Ring | π-π stacking interactions with aromatic residues in the binding site. researchgate.net |
| Hydrophobic Group | Interaction with hydrophobic pockets in the receptor. mdpi.com |
Investigation of Biological Targets and Molecular Mechanisms
In Vitro Biochemical and Cell-Based Assays for Target Identification and Mechanistic Profiling
The initial stages of understanding a compound's biological activity involve a battery of in vitro assays designed to identify its molecular targets and how it influences cellular processes.
Enzyme Inhibition and Activation Studies (e.g., Histone Deacetylase, Protein Kinases)
While direct enzymatic inhibition data for (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide is not extensively documented in publicly available literature, the broader family of benzimidazole (B57391) derivatives has demonstrated significant activity as enzyme inhibitors.
Notably, a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, which share the acrylamide (B121943) and benzimidazole moieties, have been identified as potent, nanomolar inhibitors of human histone deacetylases (HDACs). nih.gov This suggests that the benzimidazole-acrylamide scaffold is a viable pharmacophore for HDAC inhibition. HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the hyperacetylation of histones and other proteins, affecting gene expression and cell cycle progression.
Furthermore, various benzimidazole derivatives have been explored as protein kinase inhibitors. For instance, compounds with a 3-benzimidazol-2-yl-1H-indazole structure have shown potent inhibition of the c-ABL protein tyrosine kinase. nih.gov Another study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids revealed their potential as multi-kinase inhibitors, with significant activity against EGFR, HER2, and CDK2. nih.gov Although these compounds are structurally distinct from this compound, they highlight the capacity of the benzimidazole core to be incorporated into scaffolds that target the ATP-binding site of various kinases. One study identified a benzimidazole derivative, N-(1H-Benzimidazol-2-yl)-1H-pyrazole-3(5)-carboxamide, as a CK1δ inhibitor with an IC50 of 98.6 nM. mdpi.com
Table 1: Examples of Enzyme Inhibition by Benzimidazole Derivatives
| Compound Class | Target Enzyme(s) | Reported Activity |
|---|---|---|
| N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides | Histone Deacetylases (HDACs) | Nanomolar inhibition. nih.gov |
| 3-Benzimidazol-2-yl-1H-indazoles | c-ABL protein tyrosine kinase | Potent inhibition. nih.gov |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids | EGFR, HER2, CDK2 | IC50 values ranging from 7.82 to 21.48 μM. nih.gov |
Receptor and Protein Binding Affinity Determinations
Cellular Pathway Modulation Studies (e.g., ERK pathway, Histone Acetylation)
The inhibition of enzymes like HDACs and protein kinases by benzimidazole derivatives has direct consequences on cellular signaling pathways. For instance, the inhibition of HDACs by benzimidazole-containing compounds can lead to an increase in histone acetylation, a key mechanism in the regulation of gene transcription. nih.gov While not directly demonstrated for this compound, this is a plausible mechanism of action given the activity of structurally related compounds.
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The discovery of benzimidazole derivatives as kinase inhibitors suggests a potential for these compounds to modulate the ERK pathway. nih.gov
Mechanistic Insights into Compound-Biomolecule Interactions
The interaction of small molecules with their biological targets is governed by a range of non-covalent forces. Studies on the crystal structure of related benzimidazole compounds provide valuable insights into these interactions. For example, the analysis of a co-crystal of 1,3-bis(1H-benzimidazol-2-yl)propane with gallic acid revealed the importance of hydrogen bonding and π–π stacking interactions. nih.govnih.gov The benzimidazole ring system, with its aromatic nature and hydrogen bond donor and acceptor sites (the N-H group and the lone pair on the sp2 nitrogen), is well-suited to participate in these types of interactions within a protein's binding pocket. nih.gov It is plausible that this compound engages with its biological targets through a similar combination of hydrogen bonds and π-π interactions.
Elucidation of Molecular Mechanisms Underlying Reported Biological Activities (e.g., antioxidant, antimicrobial)
Benzimidazole derivatives are well-known for their broad-spectrum of biological activities, including antioxidant and antimicrobial effects. nih.govbenthamscience.comnih.gov
The antioxidant properties of some benzimidazoles have been attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov The mechanism can involve the donation of a hydrogen atom from the benzimidazole N-H group to a free radical, thereby neutralizing it. Another proposed mechanism is the inhibition of enzymes that generate reactive oxygen species (ROS), such as certain cytochrome P450 enzymes. nih.gov
The antimicrobial activity of benzimidazole compounds is often linked to the inhibition of essential microbial enzymes. nih.govbenthamscience.com For example, some benzimidazole derivatives have been shown to target filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Inhibition of this protein disrupts the formation of the Z-ring, leading to filamentation and ultimately bacterial cell death. Another potential mechanism is the disruption of microbial metabolic pathways.
Emerging Biological Targets and Associated Mechanistic Hypotheses
Research into the therapeutic applications of benzimidazole derivatives is continually uncovering new biological targets. One such emerging target is filamenting temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division. nih.gov The discovery of benzimidazoles that can inhibit FtsZ opens up new avenues for the development of novel antibacterial agents with a mechanism of action distinct from many existing antibiotics. nih.gov
Given the structural similarities, it is hypothesized that this compound could potentially interact with some of these emerging targets. However, without direct experimental evidence, this remains speculative. Future research, including target-based screening and mechanism-of-action studies, will be crucial to identify the specific biological targets of this compound and to validate these mechanistic hypotheses.
Computational Chemistry and Theoretical Modeling of Z 3 1h Benzimidazol 2 Yl Prop 2 Enamide
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical methods are employed to understand the intrinsic electronic properties and three-dimensional structure of a molecule. These calculations provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. biolscigroup.us For a molecule like (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G or higher, are performed to determine its most stable three-dimensional conformation, a process known as geometric optimization. mdpi.comnih.gov This optimization yields precise data on bond lengths, bond angles, and dihedral angles, providing a validated molecular geometry that can be compared with experimental data if available. mdpi.com
A primary output of DFT calculations is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.comnih.gov For benzimidazole (B57391) derivatives, the distribution of HOMO and LUMO densities indicates the regions of the molecule most likely to be involved in chemical reactions and charge transfer processes.
Table 1: Representative Theoretical Geometric and Electronic Parameters for a Benzimidazole Derivative
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| Bond Length (Å) | C=O | ~1.23 Å | mdpi.com |
| C=C (propenamide) | ~1.34 Å | nih.gov | |
| N-H (imidazole) | ~1.01 Å | mdpi.com | |
| Bond Angle (°) | C-N-C (imidazole) | ~105-110° | mdpi.com |
| C-C=C (propenamide) | ~120-125° | nih.gov | |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | biolscigroup.usnih.gov |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | nih.gov |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV | mdpi.com |
Note: This table contains representative values based on DFT calculations of similar molecular structures, as specific data for this compound is not available in the cited literature.
The Molecular Electrostatic Potential (MEP) map is a visual tool derived from DFT calculations that illustrates the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. nih.gov For this compound, the MEP map would likely show negative potential (red and yellow regions), indicating sites for electrophilic attack, concentrated around the electronegative oxygen atom of the amide group and the nitrogen atoms of the benzimidazole ring. nih.gov Positive potential (blue regions), indicating sites for nucleophilic attack, would be expected around the hydrogen atoms, particularly the amide and imidazole (B134444) N-H protons. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A high hardness correlates with a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. nih.gov
These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its interactions with biological macromolecules. researchgate.net
Molecular Docking and Dynamics Simulations for Target Binding Predictions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method explores various possible binding orientations and conformations of the ligand within the protein's active site, calculating a scoring function, often expressed as binding energy in kcal/mol, to estimate the binding affinity. nih.govnih.gov The results help identify the most probable binding mode and prioritize compounds for further experimental testing. researchgate.net Benzimidazole derivatives have been successfully docked into the active sites of numerous protein targets, including protein kinases, cruzain, and triosephosphate isomerase. nih.govnih.govnih.gov
Following a docking simulation, a detailed analysis of the predicted ligand-protein complex is performed to identify the specific intermolecular interactions that stabilize the binding. nih.gov Key interactions for benzimidazole derivatives typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the benzimidazole and amide) and acceptors (like carbonyl oxygen or nitrogen atoms) on the ligand and specific amino acid residues (e.g., Asp, Glu, Ser) in the protein's active site. nih.gov
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand, such as the benzene (B151609) ring, and hydrophobic amino acid residues like Val, Leu, Ile, and Phe. nih.gov
Pi-Pi Stacking: Aromatic interactions can occur between the benzimidazole ring system and aromatic residues like Phe, Tyr, or Trp in the binding pocket.
To assess the stability of these predicted interactions over time, Molecular Dynamics (MD) simulations are often performed. lokmanhekim.edu.tr MD simulations model the atomic movements of the ligand-protein complex in a simulated physiological environment, providing insights into the flexibility of the complex and the durability of the key interactions. nih.gov Metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex. lokmanhekim.edu.tr
Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives
| Benzimidazole Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzimidazoles | Cyclin-Dependent Kinase 8 (CDK-8) | Met153, Asp155 | -7.0 to -9.0 | nih.gov |
| Substituted Benzimidazoles | Akt1 Kinase | Lys179, Thr291 | -8.5 to -10.5 | researchgate.net |
| Benzimidazole-Thiazole Hybrids | FabH (Bacterial Protein) | His345, His311, Asn374 | -8.9 to -10.1 | lokmanhekim.edu.tr |
| Benzimidazole Derivatives | Cruzain (Protozoan Protease) | Gly66, Asp161 | Not Specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.govyoutube.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. biolscigroup.us
The process involves creating a dataset of structurally related compounds with known activities, such as various benzimidazole-prop-2-enamide derivatives. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity or logP). biolscigroup.usnih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), an equation is generated that links the descriptors to the observed activity. nih.govresearchgate.net Studies on benzimidazole derivatives have shown that descriptors such as lipophilicity (logP), dipole moment, and HOMO energy are often crucial for their biological activity. biolscigroup.usnih.gov
A typical QSAR model is represented by an equation like: Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The statistical quality and predictive power of the model are assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.gov
Virtual Screening and In Silico Analog Discovery for Novel Benzimidazole-Prop-2-enamide Derivatives
Virtual screening is a powerful in silico strategy for identifying promising new drug candidates from vast chemical libraries. nih.gov For the discovery of novel benzimidazole-prop-2-enamide derivatives, a ligand-based virtual screening approach could be employed. nih.gov This process would start with the core structure of this compound as a query.
Large compound databases, such as ZINC15, would be searched for molecules containing this or a very similar chemical scaffold. nih.gov The resulting hits would then be subjected to a filtering process, often based on rules of drug-likeness like Lipinski's Rule of Five, to select for compounds with favorable pharmacokinetic properties. nih.gov The filtered compounds are then docked into the active site of a chosen biological target. The top-scoring molecules, those with the best-predicted binding affinities and interaction profiles, are identified as promising candidates for chemical synthesis and subsequent in vitro biological evaluation. nih.gov This entire process significantly accelerates the hit-to-lead phase of drug discovery by focusing laboratory efforts on the most promising virtual candidates. ijpsjournal.com
Advanced Research Applications and Methodological Contributions of Z 3 1h Benzimidazol 2 Yl Prop 2 Enamide
Utility as Chemical Probes in Biological Systems Research
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, to understand their function. The development of such probes is essential for validating emerging drug targets. semanticscholar.org While specific applications of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide as a chemical probe are not extensively documented, its structural features make it a candidate for such development. The prop-2-enamide group, a Michael acceptor, can potentially form covalent bonds with nucleophilic residues (like cysteine) in proteins, allowing it to act as a reactive fragment. semanticscholar.org
The process of discovering novel disease targets can be facilitated by identified chemical probes. arvojournals.org A platform combining high-throughput chemistry with photoreactive covalent fragments can enable the rapid synthesis and screening of large libraries of potential probes. semanticscholar.org This methodology allows for the identification of fragments that bind to a target protein, which can then be optimized for potency and selectivity. semanticscholar.org The benzimidazole (B57391) core of this compound could serve as the foundational scaffold in such a library, with modifications to the prop-2-enamide tail to tune its reactivity and binding affinity. The ultimate goal is to develop selective tool molecules that can elucidate protein function in a complex biological environment. semanticscholar.org
Integration into High-Throughput Screening Libraries for Target Discovery
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of thousands to millions of compounds for a specific biological activity. nih.gov Small molecules like this compound are frequently included in the diverse chemical libraries used for these campaigns. nih.gov These libraries are curated to maximize chemical diversity and include scaffolds, like the benzimidazole core, that are known to interact with a wide range of biological targets. ijpcbs.comsemanticscholar.org
A prominent example of this approach is the use of a cell-based HTS assay to screen a diversity library of 10,000 compounds to find inhibitors of the FLT3 receptor tyrosine kinase, a driver mutation in acute myeloid leukemia (AML). nih.gov This screening identified a compound with a benzimidazole scaffold as the most selective agent against leukemia cells carrying the mutation. nih.gov Similarly, HTS has been employed to screen libraries of existing drugs to identify candidates that could be repurposed for treating conditions like diabetic retinopathy by identifying molecules that protect the blood-retinal barrier. arvojournals.org The inclusion of this compound and its analogs in such libraries provides a pathway to discovering novel biological functions and potential therapeutic starting points that would be missed by more targeted approaches.
| Screening Library Type | Purpose of HTS | Example Target/Assay | Relevant Scaffold |
| Diversity Library | Identification of selective inhibitors | Cell-based cytotoxicity against BaF3/ITD cells | Benzimidazole nih.gov |
| Prestwick Chemical Library (Off-patent drugs) | Drug repurposing | In vitro permeability in human retinal endothelial cells (HRECs) arvojournals.org | Various |
| Small Molecule Libraries | Discovery of antibacterial agents | Whole cell-based or molecular target-based assays nih.gov | Various |
| Fragment Libraries | Identification of binding fragments for tool development | Screening against specific proteins like carbonic anhydrase I semanticscholar.org | Photoreactive covalent fragments semanticscholar.org |
Contribution to Novel Scaffold Identification and Development in Medicinal Chemistry
The benzimidazole framework is considered a "privileged scaffold" in medicinal chemistry due to its stability and its ability to form the core of compounds with a wide array of pharmacological activities. ijpcbs.com Researchers continuously synthesize novel benzimidazole derivatives to explore new therapeutic possibilities, including antimicrobial, anti-inflammatory, and neuroprotective agents. ijpcbs.comnih.gov The synthesis process often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids to create the 2-substituted benzimidazole core. ijpcbs.com
The structure of this compound is a result of such synthetic exploration. The development of novel analogs based on this scaffold allows for the investigation of structure-activity relationships (SAR). For instance, a study focused on synthesizing a series of benzimidazole analogs to target the NLRP3 inflammasome, a key component in the inflammatory response. nih.gov By evaluating how different substitutions on the benzimidazole ring affected the inhibition of IL-1β production, researchers identified lead compounds for further development as anti-inflammatory agents. nih.gov This iterative process of synthesis and biological evaluation is fundamental to medicinal chemistry and highlights the contribution of scaffolds like benzimidazole prop-2-enamide to the discovery of new medicines. nih.gov
| Benzimidazole Derivative Class | Investigated Biological Activity | Key Research Finding |
| Benzimidazole Acetamides | Neuroprotection | Derivatives modulated ethanol-induced memory deficits and neuroinflammation. nih.gov |
| Thiabendazole Analogs | Anti-inflammatory (NLRP3) | Identified compounds that reduce IL-1β expression in a dose-dependent manner. nih.gov |
| 2-Aryl-substituted Benzimidazoles | Antibacterial | Synthesized compounds showed significant activity against Gram-positive and Gram-negative bacteria. ijpcbs.com |
| Benzimidazole Schiff Bases | DNA Binding / Anticancer | Metal complexes of these ligands showed strong DNA binding and cytotoxicity against breast cancer cells. rsc.org |
Development of Analytical Methodologies for Complex Biological Matrices in Research Settings
The evaluation of any new chemical entity in a biological system, whether for probe development or pharmacokinetic studies, requires robust analytical methods to accurately measure its concentration in complex matrices like blood, plasma, or tissue homogenates. For a compound such as this compound, the gold standard for quantitative analysis in a research setting is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
While specific methods for this exact isomer are not published, the development process would follow a standard workflow. This involves optimizing chromatographic conditions (column, mobile phase) to achieve separation from endogenous matrix components and developing a sensitive and selective mass spectrometric method. The MS/MS method development focuses on monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, which provides high specificity and low limits of detection. Key parameters, such as the predicted collision cross-section (CCS) values, can inform the initial setup of the mass spectrometer. uni.lu For the related compound (E)-3-(1H-imidazol-2-yl)prop-2-enamide, predicted CCS values have been calculated for various adducts, which is a critical step in building an analytical method. uni.lu These methodologies are essential for correlating the concentration of the compound with its observed biological effects in research studies.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 138.06619 | 127.5 |
| [M+Na]+ | 160.04813 | 135.2 |
| [M-H]- | 136.05163 | 126.8 |
| [M+K]+ | 176.02207 | 132.6 |
Data derived from predicted values for the related compound (E)-3-(1H-imidazol-2-yl)prop-2-enamide. uni.lu
Future Research Directions and Unexplored Avenues for Z 3 1h Benzimidazol 2 Yl Prop 2 Enamide
Elucidation of Broader Biological System Interactions
The benzimidazole (B57391) core is associated with a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.netnih.gov Future research should systematically screen (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide and its novel derivatives against a broad panel of biological targets to uncover their full therapeutic potential.
Initial investigations could focus on well-established targets of benzimidazole compounds. For instance, given the known anti-inflammatory properties of many benzimidazole derivatives, which often interact with targets like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), it would be pertinent to evaluate the inhibitory activity of this compound against these enzymes. nih.gov Similarly, its potential as an antimicrobial agent could be explored by testing its efficacy against a range of bacterial and fungal strains, particularly those resistant to existing treatments. nih.govnih.gov
Furthermore, exploring the interaction of this compound with protein kinases, a family of enzymes often implicated in cancer and inflammatory diseases, could be a fruitful avenue. nih.gov The propenamide moiety might confer unique binding properties that could lead to the discovery of selective kinase inhibitors. Advanced proteomic and metabolomic studies could also be employed to identify novel cellular pathways modulated by this compound, offering a more holistic understanding of its biological impact.
Novel Synthetic Methodologies for Enhanced Structural Diversity of Derivatives
To fully explore the structure-activity relationships (SAR) of the benzimidazole-prop-2-enamide scaffold, the development of novel and efficient synthetic methodologies is crucial. nih.gov Future work should focus on creating a diverse library of derivatives by modifying key positions on the molecule.
One promising approach involves the Claisen-Schmidt condensation reaction, which can be used to synthesize a variety of acrylamide (B121943) derivatives by reacting an acetylated benzimidazole precursor with different aryl aldehydes. researchgate.net This would allow for the introduction of a wide range of substituents on the phenyl ring of the acrylamide moiety, enabling a detailed exploration of how electronic and steric factors influence biological activity. researchgate.net
Furthermore, functionalization of the benzimidazole ring itself at the N-1 and C-5(6) positions could yield another set of novel compounds. researchgate.net Techniques such as N-alkylation or N-arylation can be employed to introduce various groups at the nitrogen atom, while electrophilic substitution reactions could be used to modify the benzene (B151609) ring. The development of one-pot synthesis methods would be particularly valuable for improving the efficiency and environmental footprint of these synthetic efforts. arabjchem.orgresearchgate.net The creation of chiral derivatives, potentially starting from natural amino acids, could also be explored to investigate stereospecific interactions with biological targets. nih.gov
| Modification Site | Proposed Reaction Type | Potential New Functionalities | Rationale |
|---|---|---|---|
| Acrylamide Phenyl Ring | Claisen-Schmidt Condensation | Electron-donating/withdrawing groups, halogens, heterocyclic rings | Explore electronic and steric effects on activity. researchgate.net |
| Benzimidazole N-1 Position | N-Alkylation/N-Arylation | Alkyl chains, benzyl (B1604629) groups, substituted phenyl rings | Modulate lipophilicity and binding interactions. researchgate.net |
| Benzimidazole C-5(6) Position | Electrophilic Substitution | Nitro, amino, halogen groups | Alter electronic properties and provide handles for further functionalization. researchgate.net |
| Propenamide Backbone | Michael Addition | Thiol or amine nucleophiles | Introduce new pharmacophores and alter geometry. |
Advancements in Computational Predictive Models for Benzimidazole-Based Structures
Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. eurekaselect.comresearchgate.net Future research on this compound should leverage and advance these computational models.
Molecular docking studies can be employed to predict the binding affinity and orientation of this compound and its derivatives within the active sites of various enzymes and receptors. nih.govniscpr.res.inymerdigital.com For example, docking simulations against known targets of benzimidazoles, such as tubulin or specific protein kinases, could help to prioritize the synthesis of derivatives with the highest predicted potency. researchgate.net These studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov
Beyond molecular docking, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-receptor interactions over time, providing information on the stability of the complex and the conformational changes that may occur upon binding. niscpr.res.in Furthermore, the use of quantitative structure-activity relationship (QSAR) models can help to establish a mathematical correlation between the structural features of the synthesized derivatives and their observed biological activities.
A crucial area for future computational work will be the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov Early in silico assessment of properties like aqueous solubility, membrane permeability, and potential for off-target toxicity can help to identify and deprioritize compounds with unfavorable pharmacokinetic profiles, saving significant time and resources. nih.gov
Multidisciplinary Approaches to Benzimidazole-Prop-2-enamide Research
The multifaceted nature of the benzimidazole scaffold necessitates a multidisciplinary research approach to fully realize its potential. colab.ws Future investigations into this compound and its derivatives would benefit immensely from collaborations between scientists from various disciplines.
A synergistic effort involving medicinal chemists, biologists, and computational scientists is fundamental. Chemists can design and synthesize novel derivatives based on computational predictions, which are then evaluated by biologists for their activity in relevant cellular and animal models. The experimental results can then be fed back to the computational chemists to refine their predictive models, creating a virtuous cycle of design, synthesis, and testing.
Furthermore, collaborations with material scientists could lead to the development of novel drug delivery systems or the exploration of non-medical applications. The benzimidazole structure is known for its ability to coordinate with metal ions and its potential use in materials science. colab.ws Investigating the properties of polymers or metal complexes incorporating the this compound scaffold could open up entirely new fields of application.
Engaging with pharmacologists and clinicians at an early stage can also help to ensure that the research is directed towards addressing unmet medical needs. This collaborative ecosystem will be essential for translating fundamental discoveries in the chemistry and biology of benzimidazole-prop-2-enamides into tangible therapeutic benefits.
Conclusion: Synthesis of Knowledge on Z 3 1h Benzimidazol 2 Yl Prop 2 Enamide
Recapitulation of Core Research Findings and Methodological Advancements
Direct research on (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide is not extensively documented in the current scientific literature. However, a significant body of research on the benzimidazole (B57391) scaffold and related derivatives provides a strong foundation for understanding its potential chemical and biological properties. Benzimidazoles are recognized as a "privileged structure" in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds. researchgate.netnih.gov
Methodological advancements in the synthesis of benzimidazole derivatives are well-established, offering several potential routes to this compound. The most common synthetic strategies involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govrsc.orgsemanticscholar.org For the specific synthesis of the prop-2-enamide side chain, established organometallic reactions could be employed. For instance, the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides a viable method for forming the carbon-carbon double bond. organic-chemistry.orgwikipedia.orglibretexts.org Alternatively, the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide, is a powerful tool for alkene synthesis and could be adapted to create the desired propenamide structure with potential control over the Z-stereochemistry. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org
While no specific research findings for this compound were found, studies on analogous compounds, such as benzimidazole acrylonitriles, have demonstrated significant biological activities, including antiproliferative effects. researchgate.net The biological activity of benzimidazole derivatives is diverse and includes antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. researchgate.netnih.govnih.govnih.gov
Table 1: Potential Synthetic Routes for this compound
| Reaction Name | Key Reactants | Potential for Z-isomer selectivity |
| Heck Reaction | 2-Halobenzimidazole, (Z)-acrylamide | Dependent on reaction conditions and catalyst |
| Wittig Reaction | 2-Formylbenzimidazole, Phosphorus ylide | Can be tuned to favor Z-alkene formation |
| Condensation | o-Phenylenediamine (B120857), (Z)-3-formylpropenamide derivative | Direct formation of the benzimidazole ring |
Broader Impact on Chemical Biology and Pharmaceutical Sciences Research
The benzimidazole scaffold is of profound importance in chemical biology and pharmaceutical sciences. researchgate.netresearchgate.net Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com Marketed drugs containing the benzimidazole core, such as the anthelmintic fenbendazole (B1672488) and the proton-pump inhibitor omeprazole, underscore the therapeutic value of this heterocyclic system. mdpi.comiiarjournals.org
Research into novel benzimidazole derivatives continues to be an active area of investigation. The development of new synthetic methodologies, including green chemistry approaches, aims to produce these compounds more efficiently and with less environmental impact. researchgate.netmdpi.com The exploration of the structure-activity relationships (SAR) of benzimidazole derivatives is crucial for the rational design of new therapeutic agents with improved potency and selectivity. nih.govresearchgate.net The potential of this compound and its analogues lies in their ability to expand the chemical space of bioactive benzimidazoles, potentially leading to the discovery of new drugs for a range of diseases.
Table 2: Reported Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Example Compound Class | Reference |
| Anticancer | Substituted 2-arylbenzimidazoles | nih.govnih.gov |
| Antimicrobial | 2-Thioalkylbenzimidazoles | nih.govnih.gov |
| Antiviral | 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | mdpi.com |
| Anti-inflammatory | 2-Methyl-N-substituted benzimidazoles | mdpi.com |
| Anthelmintic | Fenbendazole | iiarjournals.org |
Identification of Critical Knowledge Gaps and Future Research Imperatives
The most significant knowledge gap identified is the complete lack of experimental data for this compound. To address this, the following future research imperatives are proposed:
Synthesis and Characterization: The primary research imperative is the development of a reliable and stereoselective synthetic route to this compound. This would involve a thorough investigation of reactions such as the Wittig or Heck couplings to control the geometry of the double bond. Full characterization of the synthesized compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and stereochemistry.
Biological Evaluation: Once synthesized, the compound should be subjected to a broad range of biological screenings to determine its pharmacological profile. Based on the activities of related benzimidazole derivatives, initial assays could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of analogues of this compound would be a logical next step. Modifications to the benzimidazole ring (e.g., substitution at the N-1 position or on the benzene (B151609) ring) and the propenamide side chain would help to establish a clear SAR, guiding the design of more potent and selective compounds.
Computational Modeling: In parallel with synthetic and biological studies, computational modeling and docking studies could be employed to predict potential biological targets and to understand the molecular basis of any observed activity. This can help to prioritize synthetic targets and to rationalize experimental findings.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide with high yield and purity?
- Methodology : A common approach involves condensation reactions between 2-acetylbenzimidazole and aldehydes under basic conditions (e.g., NaOH in ethanol/water). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Yield optimization may require adjusting reaction time, temperature, and stoichiometry .
- Key Data : Related benzimidazole derivatives report yields ranging from 13% to 91%, depending on substituents and reaction conditions .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the Z-configuration of the enamide group via coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H stretch ~3260 cm⁻¹).
- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 265–419 for analogous compounds) .
Q. How can researchers assess the thermal stability and phase transitions of this compound?
- Methodology : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points (e.g., 188–240°C for related compounds) and decomposition profiles. X-ray powder diffraction (XRPD) may further characterize crystalline phases .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), Fukui functions, and dual descriptors to identify reactive sites. Quantitative structure-property relationship (QSPR) models correlate quantum parameters (e.g., electronegativity, polarizability) with experimental data, such as corrosion inhibition efficiency or ligand-binding affinity .
- Key Insight : Benzimidazole derivatives exhibit electron-donating/accepting behavior, influencing adsorption on metal surfaces or biological targets .
Q. How can crystallographic studies elucidate the metal-binding properties of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines coordination geometries. For example, copper(I) complexes with benzimidazole ligands show distorted tetrahedral coordination, with bond lengths of ~1.95–2.10 Å (Cu–N). Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing .
- Key Data : Monoclinic systems (space group C2/c) with unit cell parameters a = 21.137 Å, b = 6.4979 Å, c = 16.235 Å are reported for analogous copper complexes .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Assays : Test compound efficacy (e.g., IC₅₀ values) across multiple cell lines or enzyme systems.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. thiophenyl) to isolate pharmacophores. For example, fluorinated derivatives show enhanced anti-inflammatory activity due to increased electronegativity .
- Control Experiments : Validate target specificity using knockout models or competitive binding assays .
Q. How do solvent and pH conditions influence the compound’s stability during kinetic studies?
- Methodology : High-performance liquid chromatography (HPLC) monitors degradation products under varying conditions (e.g., acidic/basic buffers, polar/nonpolar solvents). Pseudo-first-order kinetics models quantify half-life (e.g., t₁/₂ = 24–72 hours in aqueous ethanol) .
Methodological Considerations
- Contradictions in Synthesis Yields : Lower yields (13–29%) in some studies vs. higher yields (86–91%) in others suggest solvent choice (e.g., DMF vs. ethanol) and base strength (e.g., NaH vs. NaOH) critically impact reaction efficiency.
- Data Reproducibility : Standardize characterization protocols (e.g., NMR solvent, crystallography resolution limits) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
